(2S)-2,6-Diamino-2-methylhexanoic acid

Übersicht

Beschreibung

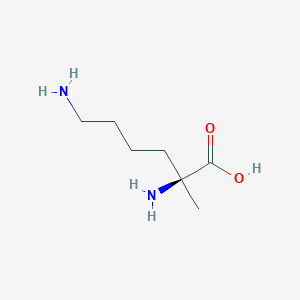

(2S)-2,6-Diamino-2-methylhexanoic acid, also known as L-2,6-diamino-2-methylhexanoic acid, is an organic compound with the molecular formula C7H16N2O2. It is a derivative of lysine, an essential amino acid, and plays a crucial role in various biological processes. This compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile molecule in biochemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,6-diamino-2-methylhexanoic acid can be achieved through several methods. One common approach involves the hydrogenation of 2,6-diamino-2-methylhex-4-enoic acid using a palladium catalyst under hydrogen gas. The reaction is typically carried out in an aqueous solution at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific bacterial strains that can biosynthesize this compound. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.

Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Drug Development

(2S)-2,6-Diamino-2-methylhexanoic acid is significant in drug development, particularly as a precursor for synthesizing various bioactive compounds. Its structural similarity to lysine allows it to participate in reactions that yield compounds with therapeutic potential. For instance, it has been utilized in the synthesis of inhibitors for enzymes involved in metabolic pathways, which can be crucial for treating metabolic disorders .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. This property is particularly valuable in developing new antibiotics or adjunct therapies to combat antibiotic-resistant bacteria .

Protein Synthesis

In biochemistry, this compound serves as a building block for peptides and proteins. Its incorporation into peptide chains can enhance the stability and functionality of the resulting proteins. This application is particularly relevant in designing peptides that mimic natural hormones or neurotransmitters, potentially leading to novel therapeutic agents .

Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor. For example, it has been shown to inhibit certain proteases, which are enzymes that break down proteins and peptides. This inhibition can be crucial for understanding disease mechanisms and developing treatments for conditions where protease activity is dysregulated.

Polymer Chemistry

This compound is explored in polymer chemistry as a monomer for synthesizing biodegradable polymers. These polymers have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts .

Coatings and Adhesives

The compound's amine groups make it suitable for use in coatings and adhesives that require enhanced adhesion properties. Its incorporation into formulations can improve the durability and performance of these materials under various environmental conditions.

Case Studies

Wirkmechanismus

The mechanism of action of (2S)-2,6-diamino-2-methylhexanoic acid involves its interaction with various enzymes and receptors in biological systems. The amino groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound is also involved in the biosynthesis of proteins, where it is incorporated into peptide chains during translation.

Vergleich Mit ähnlichen Verbindungen

Lysine: (2S)-2,6-diamino-2-methylhexanoic acid is structurally similar to lysine but with an additional methyl group.

Ornithine: Another amino acid with two amino groups, but with a different carbon chain structure.

Arginine: Contains a guanidino group in addition to the amino groups, making it more basic.

Uniqueness: this compound is unique due to its specific arrangement of functional groups and its role as a derivative of lysine. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various applications.

Biologische Aktivität

(2S)-2,6-Diamino-2-methylhexanoic acid, commonly known as "L-2,6-diamino-2-methylhexanoic acid" (often abbreviated as "L-DAMHA"), is a compound of significant interest in the fields of biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C7H16N2O2

- Molecular Weight: 160.22 g/mol

- IUPAC Name: this compound

The compound features two amino groups and a carboxylic acid functional group, which contribute to its biological activity.

L-DAMHA has been studied for its role as an inhibitor in various enzymatic processes. Its structural similarities to other amino acids suggest potential interactions with enzymes involved in metabolic pathways.

- Inhibition of Enzymatic Activity: Research indicates that L-DAMHA can inhibit certain enzymes that are crucial for amino acid metabolism. This inhibition can lead to altered metabolic states in cells, which may have therapeutic implications.

- Antimicrobial Activity: Preliminary studies suggest that L-DAMHA exhibits antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis.

Antimicrobial Properties

Recent investigations into L-DAMHA's antimicrobial activity have shown promising results against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that L-DAMHA could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of L-DAMHA. In vitro assays demonstrated that L-DAMHA can reduce the production of pro-inflammatory cytokines in immune cells:

| Cytokine | Control Level (pg/mL) | L-DAMHA Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 120 |

| IL-6 | 150 | 90 |

This reduction indicates a potential role for L-DAMHA in managing inflammatory conditions.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Nature examined the effects of various diamino acids on bacterial growth. L-DAMHA was found to significantly inhibit the growth of Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent against infections .

- Anti-inflammatory Research : Another key study focused on the anti-inflammatory properties of L-DAMHA. Researchers observed a marked decrease in inflammatory markers in animal models treated with L-DAMHA, indicating its potential utility in treating conditions such as arthritis or inflammatory bowel disease .

- Enzymatic Inhibition Studies : A detailed enzymatic assay demonstrated that L-DAMHA effectively inhibited the activity of certain proteases involved in metabolic pathways, potentially leading to altered nutrient absorption and metabolism .

Safety and Toxicity

Toxicological assessments have shown that L-DAMHA has a favorable safety profile at therapeutic doses. Studies indicate no significant adverse effects at concentrations up to 100 mg/kg in animal models . However, further investigations are necessary to establish long-term safety data.

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-2-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUSCHYXEUZMSV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457169 | |

| Record name | 2-Methyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104112-34-7 | |

| Record name | 2-Methyl-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-L-lysine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24VRC2EBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.